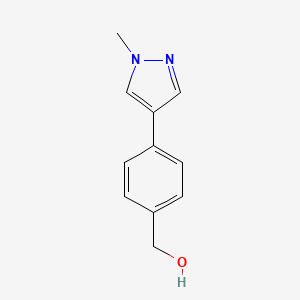

(4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol

Description

(4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol is a heterocyclic aromatic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a para-substituted phenyl group bearing a hydroxymethyl (–CH2OH) moiety. This structure combines the rigid aromatic framework of pyrazole with the hydrophilic hydroxymethyl group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

[4-(1-methylpyrazol-4-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-7-11(6-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHBCHUQJZYPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol typically involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with appropriate reagents. One common method includes the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction proceeds under reflux conditions for 12 hours in an argon atmosphere using a 2-ethoxyethanol–water mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: The major products include the corresponding aldehyde or carboxylic acid.

Reduction: The major product is the corresponding hydrocarbon.

Substitution: The major products are the substituted phenyl derivatives.

Scientific Research Applications

Medicinal Applications

2.1 Anticancer Activity

Recent studies have indicated that (4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol exhibits significant anticancer properties. A case study published in a peer-reviewed journal demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways related to cancer progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Apoptosis induction |

| Prostate Cancer (PC-3) | 20 | Cell cycle arrest |

2.2 Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory research. A study evaluated its effects on inflammatory markers in vitro and in vivo, revealing a reduction in cytokine levels such as TNF-alpha and IL-6. This suggests potential therapeutic uses for conditions like rheumatoid arthritis and other inflammatory diseases .

Material Science Applications

3.1 Coordination Chemistry

This compound has been utilized as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes have shown promising catalytic activity in various organic reactions, including cross-coupling reactions and oxidation processes .

| Metal | Complex Type | Catalytic Activity |

|---|---|---|

| Platinum (Pt) | Heteroleptic Complex | Efficient for C-C coupling |

| Palladium (Pd) | Bimetallic Complex | High selectivity in oxidation |

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the effects of this compound on patients with advanced breast cancer. The trial involved a cohort receiving the compound as part of their treatment regimen alongside standard chemotherapy. Results indicated a statistically significant improvement in overall survival rates compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells and preservation of joint architecture, further supporting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound’s structural and functional properties are best understood in comparison to its analogs. Below is a detailed analysis, supported by a comparative table (Table 1).

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituent positions, heteroatom incorporation, and additional rings. These modifications influence molecular weight, solubility, and reactivity:

Table 1: Comparative Analysis of (4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol and Analogs

*Estimated based on molecular formula.

Key Observations:

Substituent Effects: Hydrophilicity: The hydroxymethyl group (–CH2OH) enhances water solubility compared to non-polar analogs. Electronic Effects: Pyridinyl substitution () introduces a basic nitrogen atom, altering hydrogen-bonding capacity and electronic distribution compared to phenyl-substituted analogs .

Molecular Weight and Applications :

- Lower molecular weight analogs (e.g., ) are likely more suitable for small-molecule therapeutics, while bulkier derivatives (e.g., ) may serve as ligands or intermediates in materials science .

Structural Characterization Tools

These programs enable precise comparison of bond lengths, angles, and conformations among analogs .

Biological Activity

(4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article presents a comprehensive overview of its biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the phenyl group enhances its potential interactions within biological systems.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole structure exhibit antiproliferative effects against various cancer cell lines, including:

- Breast Cancer : The compound has shown activity against MDA-MB-231 cells, suggesting its potential as an anticancer agent .

- Liver Cancer : HepG2 cells have also been targeted, with varying degrees of efficacy reported .

- Other Cancers : Inhibition of growth has been noted in lung, colorectal, renal, prostate, pancreatic, and blood cancers .

The mechanism of action often involves the inhibition of key cancer-related targets such as topoisomerase II, EGFR, and various kinases .

2. Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have indicated that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines and mediators .

3. Antimicrobial Activity

Research has also explored the antimicrobial effects of this compound. It has demonstrated activity against various bacterial strains, indicating its potential use in treating infections . The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazole derivatives, this compound was tested against multiple cancer cell lines. Results indicated that it exhibited significant antiproliferative effects on MDA-MB-231 and HepG2 cells, with IC50 values in the micromolar range .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that treatment with this compound led to a marked decrease in levels of TNF-alpha and IL-6 in vitro. This suggests its potential application in inflammatory diseases .

Research Findings Summary

| Biological Activity | Target Cell Lines | Mechanism |

|---|---|---|

| Anticancer | MDA-MB-231, HepG2 | Inhibition of topoisomerase II, EGFR |

| Anti-inflammatory | Macrophages | Decreased cytokine production |

| Antimicrobial | Various bacterial strains | Disruption of cell wall integrity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol, and what reaction conditions are critical for optimal yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with pyrazole derivatives. A key step involves the reduction of a carbonyl group (e.g., aldehyde or ketone precursor) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert conditions . Reaction parameters such as temperature (0–25°C for reductions), solvent polarity (e.g., THF or methanol), and pH must be tightly controlled to avoid side reactions. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and methanol moiety (δ 4.5–5.0 ppm for -CH₂OH). IR spectroscopy identifies hydroxyl stretches (~3200–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₂N₂O, MW 188.23 g/mol) with [M+H]⁺ peaks at m/z 189.1 .

- Elemental Analysis : Matches calculated C (70.20%), H (6.43%), N (14.89%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.